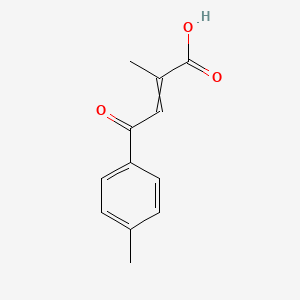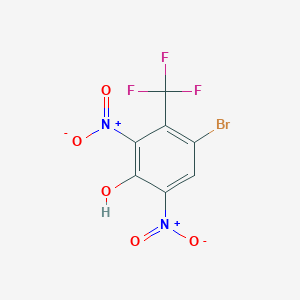
4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol is a multifaceted organic compound characterized by the presence of bromine, nitro groups, and a trifluoromethyl group on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol typically involves the nitration of 4-bromo-3-(trifluoromethyl)phenol. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated control systems are employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reduction reactions can be carried out using reducing agents like iron powder and hydrochloric acid.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of halogenated derivatives and phenol ethers.
Scientific Research Applications
Chemistry: In chemistry, 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and advanced materials.
Biology: The compound has shown potential as a biological probe in studies involving enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in biochemical research.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is also utilized in the manufacturing of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it an important component in the production of high-performance materials.
Mechanism of Action
The mechanism by which 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-2,6-dinitrophenol
2,6-Dinitro-3-(trifluoromethyl)phenol
4-Bromo-3-(trifluoromethyl)phenol
Uniqueness: 4-Bromo-2,6-dinitro-3-(trifluoromethyl)phenol stands out due to its combination of bromine, nitro groups, and trifluoromethyl group on the phenol ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H2BrF3N2O5 |
|---|---|
Molecular Weight |
331.00 g/mol |
IUPAC Name |
4-bromo-2,6-dinitro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H2BrF3N2O5/c8-2-1-3(12(15)16)6(14)5(13(17)18)4(2)7(9,10)11/h1,14H |
InChI Key |
CTPVMOAVUJYOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(F)(F)F)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B15149607.png)
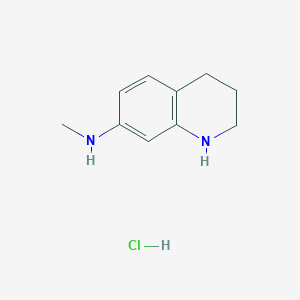
![11-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]undecanoic Acid](/img/structure/B15149637.png)
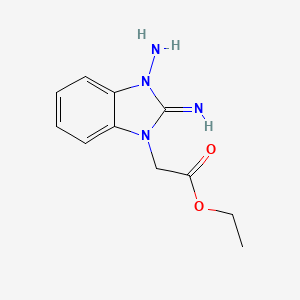
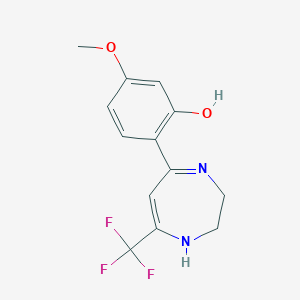
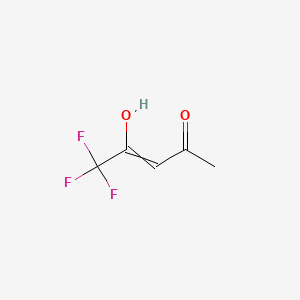
![N'-[(2-methylfuran-3-yl)carbonyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B15149659.png)
![2-Phenylpyrazolo[3,4-c]quinolin-4-one](/img/structure/B15149662.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149665.png)
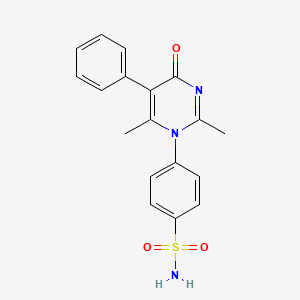
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15149685.png)
![(2E)-3-{5-bromo-2-[(1-ethoxy-1-oxopropan-2-yl)oxy]phenyl}prop-2-enoic acid](/img/structure/B15149686.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)glycinamide](/img/structure/B15149690.png)
